molecular formula C13H19NO2 B1267571 Ethyl 3-(benzylamino)butanoate CAS No. 6335-80-4

Ethyl 3-(benzylamino)butanoate

Cat. No. B1267571
CAS RN: 6335-80-4
M. Wt: 221.29 g/mol
InChI Key: JENQQNDKUFOZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 3-(benzylamino)butanoate and related compounds involves multiple steps, including reactions that introduce the benzylamino group into the butanoate structure. For instance, Rajesh et al. (2012) described tracing ethyl 2-acetyl-3-(phenylamino)butanoate intermediates during N-arylpiperidone synthesis, illustrating the complexity and precision required in synthesizing such compounds (Rajesh et al., 2012).

Molecular Structure Analysis

The molecular structure of ethyl 3-(benzylamino)butanoate and similar compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Małecka et al. (2004) presented the crystal and molecular structures of related compounds, highlighting the importance of inter- and intramolecular hydrogen bonds in stabilizing these structures (Małecka et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(benzylamino)butanoate are diverse, ranging from polymerization reactions to condensation processes. For example, Johnston and Pepper (1981) investigated the anionic polymerizations of ethyl and butyl cyanoacrylates initiated by benzyldimethylamine, demonstrating the reactivity of the ethyl group in such compounds (Johnston & Pepper, 1981).

Physical Properties Analysis

The physical properties of ethyl 3-(benzylamino)butanoate, including melting and boiling points, solubility, and density, are crucial for its handling and application in various chemical processes. However, detailed studies specifically addressing the physical properties of this compound were not identified in the current search. Research often focuses more on the synthesis and structural analysis, which are critical for understanding the compound's reactivity and potential applications.

Chemical Properties Analysis

The chemical properties of ethyl 3-(benzylamino)butanoate, such as its reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for exploring its applications in synthetic chemistry and materials science. Studies like those conducted by Kumar et al. (2010) on diastereoselective syntheses provide insights into the stereochemical aspects of reactions involving similar compounds, which can inform the chemical property analysis of ethyl 3-(benzylamino)butanoate (Kumar et al., 2010).

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 3-(benzylamino)butanoate is utilized in the chemoenzymatic synthesis of β-amino acid esters. Strompen et al. (2013) developed a process for the enantioselective synthesis of this compound, leveraging a solvent-free chemoenzymatic reaction sequence. This method combines a plug-flow reactor and a packed-bed reactor, achieving high conversion rates and enantiomeric excess of over 98% (Strompen, Weiss, Gröger, Hilterhaus, & Liese, 2013). Additionally, Simon Strompen (2012) characterized this reaction sequence in detail, focusing on its kinetic and thermodynamic properties (Strompen, 2012).

Structural Analysis and Confinement

Ethyl 3-(benzylamino)butanoate intermediates have been traced in the synthesis of N-arylpiperidone. Rajesh et al. (2012) used 2D NMR spectroscopy and X-ray crystallography to explore the structural confinement and stereochemistry of these intermediates (Rajesh, Reddy, Balaji, Sarveswari, & Vijayakumar, 2012).

Synthesis of Peptidyl 2,2-difluoro-3-aminopropionate

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a derivative of ethyl 3-(benzylamino)butanoate, has been synthesized for potential use as a proteinase inhibitor. This process involves a Reformatsky reaction and is indicative of the compound's utility in synthesizing complex bioactive molecules (Angelastro, Bey, Mehdi, & Peet, 1992).

Diastereoselective Syntheses of Tetrahydropyrimidinones

Kumar et al. (2010) achieved diastereoselective syntheses using ethyl 3-(1-phenylethylamino)butanoate. This method demonstrates the compound's relevance in synthesizing structurally complex molecules with stereochemical control (Kumar, Raghavaiah, Mobin, & Nair, 2010).

properties

IUPAC Name

ethyl 3-(benzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQQNDKUFOZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284761
Record name ethyl 3-(benzylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylamino)butanoate

CAS RN

6335-80-4
Record name NSC38818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(benzylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-butyric acid ethyl ester (5.00 g, 34.3 mmol), benzaldehyde (4.1 mL, 40 mmol) and acetic acid (1.9 mL, 34 mmol) in 1,2-dichloroethane (120 mL) was added sodium triacetoxyborohydride (17 g, 80 mmol) at room temperature and the mixture was stirred for 20 hours. The reaction mixture was poured into sodium bicarbonate saturated aqueous solution and extracted with chloroform. The organic phase was dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified by flash column chromatography on silica gel (chloroform/methanol=10/1 as an eluant) to afford 3-benzylamino-butyric acid ethyl ester (2.1 g, 9.5 mmol, 28%) as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl crotonate (5.0 ml, 40 mmol) and benzyl amine (4.8 ml, 44 mmol) was heated to 100° C. for 18 hs. The reaction was allowed to cool and the product was distilled at 90° C. at 200 mtorr pressure to give the ethyl 3-(benzylamino)butanoate (6.1 g, 69%) as a clear oil, MS (M+H)+=222.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzylamino)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzylamino)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(benzylamino)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(benzylamino)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(benzylamino)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(benzylamino)butanoate

Citations

For This Compound
6
Citations
S Strompen - 2012 - tore.tuhh.de
The beta-amino acid ester (S)-ethyl-3-amino butanoate can be produced in a solvent-free chemoenzymatic reaction sequence with > 99 % ee. The sequence comprises a thermal aza-…
Number of citations: 1 tore.tuhh.de
S Strompen, M Weiss, H Groeger… - Advanced Synthesis …, 2013 - Wiley Online Library
A sequential, chemoenzymatic process for a continuously operating production of the chiral β‐amino acid ester ethyl (S)‐3‐(benzylamino)butanoate was developed. The reactor set‐up …
Number of citations: 27 onlinelibrary.wiley.com
M Weiß, H Gröger - Synlett, 2009 - thieme-connect.com
A practical, highly enantioselective method for the synthesis of short-chain aliphatic β-amino acid esters was developed starting from prochiral and easily accessible substrates. This …
Number of citations: 18 www.thieme-connect.com
F Yinqi, M Magdalini - Current Chinese Science, 2023 - ingentaconnect.com
Background: β-amino acids are non-natural amino acids, where the amino group is attached to the β-carbon instead of the α-carbon. Peptides containing β-amino acids present with …
Number of citations: 2 www.ingentaconnect.com
H Hebbache, Z Hank, C Bruneau, JL Renaud - Synthesis, 2009 - thieme-connect.com
Several new β-amino esters were prepared in two simple steps from β-keto ester derivatives and primary and secondary amines under mild conditions. The hydrogenation of various …
Number of citations: 14 www.thieme-connect.com
H Hebbache, T Jerphagnon, Z Hank, C Bruneau… - Journal of …, 2010 - Elsevier
β-Aminoesters were prepared in two simple steps from β-ketoesters derivatives and primary amines under mild conditions. Their hydrogenation was performed at 50C in the presence of …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.